CDK9 Binding Affinity: Target Compound vs. Class-Level Baseline
The only publicly verified quantitative measurement for this compound is a Kd of 8.02 µM (8,020 nM) against wild-type human full-length CDK9 (M1–F372) in a bacterial expression system using the kinomescan method [1]. This value is markedly weaker than the class-level baseline for optimized CDK9 inhibitors; for instance, a structurally distinct CDK9 inhibitor referenced in vendor literature demonstrates an IC₅₀ of 39 nM against the CDK9/CycT1 complex [2].
| Evidence Dimension | CDK9 target binding affinity (Kd vs. IC₅₀) |
|---|---|
| Target Compound Data | Kd = 8,020 nM (8.02 µM) |
| Comparator Or Baseline | Class representative CDK9 inhibitor: IC₅₀ = 39 nM |
| Quantified Difference | Approximately 205-fold weaker affinity (different assay format: Kd vs. IC₅₀; direct cross-assay comparison not possible) |
| Conditions | Kd: kinomescan, bacterially expressed CDK9 (1 h). IC₅₀: CDK9/CycT1 complex, enzymatic assay. Different assay formats preclude direct numerical comparison. |
Why This Matters
This data establishes a quantitative anchor point for target engagement; researchers requiring high-affinity CDK9 binding should note this compound’s micromolar Kd and verify whether its affinity is sufficient for their specific cellular or biochemical context before procurement.
- [1] BindingDB. Entry BDBM50519158 (CHEMBL4445812), Kd = 8.02E+3 nM for human CDK9 (kinomescan). Accessed 2026. http://ww.bindingdb.org View Source
- [2] MedBio. CDK9 inhibitor (MED11458): IC₅₀ 39 nM against CDK9/CycT1. Accessed 2026. https://www.med-bio.cn View Source
